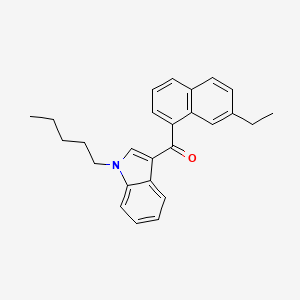

(7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Übersicht

Beschreibung

JWH-210 7-Ethylnaphthyl-Isomer: ist ein synthetisches Cannabinoid, das zur Familie der Naphthoylindole gehört. Es ist ein positionsisomeres Isomer von JWH-210, bei dem die Ethylseitenkette an der 7-Position der Naphthylgruppe anstelle der 4-Position liegt . Diese Verbindung ist bekannt für ihre potenten cannabimimetischen Eigenschaften und wurde in verschiedenen Kräutermischungen identifiziert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von JWH-210 7-Ethylnaphthyl-Isomer beinhaltet die Reaktion von 1-Pentyl-1H-Indol-3-Carbonsäure mit 7-Ethyl-1-Naphthoylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt .

Industrielle Produktionsmethoden: Der Syntheseprozess in einem Labormaßstab kann mit entsprechenden Modifikationen der Reaktionsbedingungen und Reinigungstechniken für die industrielle Produktion hochskaliert werden .

Chemische Reaktionsanalyse

Arten von Reaktionen: JWH-210 7-Ethylnaphthyl-Isomer unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Indol-Stickstoff oder am Naphthylring.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Halogenierte Lösungsmittel und Basen wie Natriumhydrid.

Hauptprodukte:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemie: JWH-210 7-Ethylnaphthyl-Isomer wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Unterscheidung von synthetischen Cannabinoiden verwendet .

Biologie: Die Verbindung wird auf ihre Interaktion mit Cannabinoidrezeptoren, insbesondere CB1- und CB2-Rezeptoren, untersucht, um ihre pharmakologischen Wirkungen zu verstehen .

Medizin: Obwohl klinisch nicht eingesetzt, wird JWH-210 7-Ethylnaphthyl-Isomer auf seine potenziellen therapeutischen Anwendungen, einschließlich Schmerzmanagement und entzündungshemmende Wirkungen, untersucht .

Industrie: Die Verbindung wird in der forensischen Toxikologie verwendet, um synthetische Cannabinoide in biologischen Proben nachzuweisen und zu analysieren .

Wirkmechanismus

JWH-210 7-Ethylnaphthyl-Isomer übt seine Wirkungen aus, indem es an Cannabinoidrezeptoren CB1 und CB2 bindet. Die Bindungsaffinität und Aktivität an diesen Rezeptoren führt zur Modulation der Neurotransmitterfreisetzung, was zu cannabimimetischen Wirkungen führt. Die genauen molekularen Ziele und Pfade, die an seinem Wirkmechanismus beteiligt sind, werden noch untersucht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of JWH 210 7-ethylnaphthyl isomer involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 7-ethyl-1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: the synthesis process in a laboratory setting can be scaled up for industrial production with appropriate modifications to reaction conditions and purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: JWH 210 7-ethylnaphthyl isomer undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the naphthyl ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases like sodium hydride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: JWH 210 7-ethylnaphthyl isomer is used as a reference standard in analytical chemistry for the identification and differentiation of synthetic cannabinoids .

Biology: The compound is studied for its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors, to understand its pharmacological effects .

Medicine: While not used clinically, JWH 210 7-ethylnaphthyl isomer is researched for its potential therapeutic applications, including pain management and anti-inflammatory effects .

Industry: The compound is used in forensic toxicology to detect and analyze synthetic cannabinoids in biological samples .

Wirkmechanismus

JWH 210 7-ethylnaphthyl isomer exerts its effects by binding to cannabinoid receptors CB1 and CB2. The binding affinity and activity at these receptors lead to the modulation of neurotransmitter release, resulting in cannabimimetic effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

JWH-210: Die Stammverbindung mit der Ethylseitenkette an der 4-Position der Naphthylgruppe.

JWH-122: Ein ähnliches synthetisches Cannabinoid mit einer Methylgruppe anstelle einer Ethylgruppe.

Einzigartigkeit: JWH-210 7-Ethylnaphthyl-Isomer ist einzigartig aufgrund seiner Positionsisomerie, die zu unterschiedlichen pharmakologischen Eigenschaften im Vergleich zu seiner Stammverbindung und anderen ähnlichen Cannabinoiden führen kann. Die Position der Ethylseitenkette kann die Bindungsaffinität und Aktivität der Verbindung an Cannabinoidrezeptoren beeinflussen .

Biologische Aktivität

(7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, commonly referred to as JWH-210, is a synthetic cannabinoid that belongs to the naphthoylindole family. This compound has garnered attention due to its potent agonistic activity at cannabinoid receptors, particularly CB1 and CB2. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and risks associated with its use.

Molecular Characteristics

- Molecular Formula : C26H27NO

- Molecular Weight : 369.5 g/mol

- CAS Number : 824960-64-7

JWH-210 exhibits high binding affinities for cannabinoid receptors:

- CB1 Receptor : 0.46 nM

- CB2 Receptor : 0.69 nM

These affinities indicate that JWH-210 is a potent agonist, capable of eliciting significant physiological effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .

Biological Activity and Effects

The biological activity of JWH-210 has been characterized through various studies, highlighting its pharmacological effects:

1. Agonistic Activity

JWH-210 acts as a strong agonist at both CB1 and CB2 receptors, which are primarily involved in the modulation of neurotransmitter release in the central nervous system. This action results in effects such as:

- Altered mood and perception

- Analgesic properties

- Appetite stimulation

2. Neurotransmission Modulation

Research indicates that JWH-210 can suppress neurotransmission and alter energy metabolism in neuronal tissues. Studies have shown it inhibits CYP1A activity in the liver, suggesting potential implications for drug metabolism .

3. Cytotoxicity

In vitro studies have demonstrated that JWH-210 can produce cytotoxic effects in neuronal cultures, raising concerns about its safety profile, especially with chronic exposure .

Comparative Analysis with Other Cannabinoids

To contextualize the potency and effects of JWH-210, a comparison with other synthetic cannabinoids is useful:

| Compound | CB1 Affinity (nM) | CB2 Affinity (nM) | Notable Effects |

|---|---|---|---|

| JWH-210 | 0.46 | 0.69 | Strong psychoactive effects |

| JWH-018 | 0.69 | Not specified | Similar psychoactivity but less potent |

| JWH-122 | 0.69 | Not specified | Moderate psychoactive effects |

| AM-2201 | 0.41 | Not specified | High potency, similar safety concerns |

Case Studies and Clinical Observations

Several case studies have documented the effects of synthetic cannabinoids like JWH-210 in recreational use scenarios:

- Case Study on Recreational Use :

- Clinical Observations :

Eigenschaften

IUPAC Name |

(7-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO/c1-3-5-8-16-27-18-24(21-11-6-7-13-25(21)27)26(28)22-12-9-10-20-15-14-19(4-2)17-23(20)22/h6-7,9-15,17-18H,3-5,8,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUGKAUYCBHVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016887 | |

| Record name | (7-Ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824960-64-7 | |

| Record name | JWH-234 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824960647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7-Ethyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-234 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB2V93QFR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.